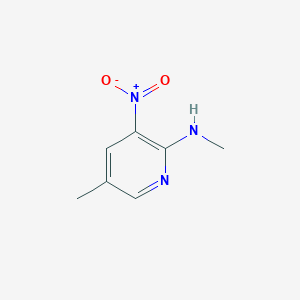

2-Methylamino-5-methyl-3-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

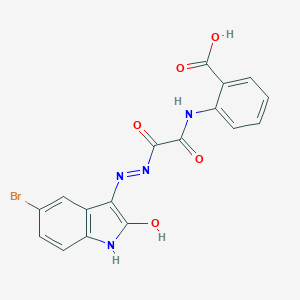

2-Methylamino-5-methyl-3-nitropyridine is a compound that falls within the category of nitropyridines, which are known for their diverse chemical properties and applications in various fields. This compound, in particular, has been studied for its molecular and crystal structures, vibrational studies, and quantum chemical calculations, providing insights into its potential applications and behaviors in chemical reactions.

Synthesis Analysis

The synthesis of methyl-2- and 3-nitropyridinecarboxamides, including derivatives similar to 2-Methylamino-5-methyl-3-nitropyridine, involves methods that establish the importance of hydrogen atoms adjacent to the NO2 function for activity. The introduction of a methyl group to the adjacent position of the CONH2 function can sometimes enhance activity, indicating a nuanced approach to synthesizing such compounds for optimal activity (Morisawa et al., 1978).

Molecular Structure Analysis

Studies on the molecular and crystal structures of nitropyridines reveal that these compounds exhibit a layered arrangement stabilized by N-H···N and N-H···O hydrogen bonds. The molecular structures determined using DFT B3LYP/6-311G(2d,2p) approach show a dimeric N-H···N motif, highlighting the importance of hydrogen bonding in stabilizing the structure (Bryndal et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of nitropyridines, including substitutions and reactions with esters containing active methylene groups, showcases the versatility of these compounds in forming various derivatives. For instance, reactions of 5-nitropyridine-2-sulfonic acid have led to the synthesis of various substituted pyridines, indicating the potential for diverse chemical transformations (Bakke & Sletvold, 2003).

Physical Properties Analysis

The physical properties of 2-Methylamino-5-methyl-3-nitropyridine and related compounds can be inferred from vibrational spectroscopic studies. These studies, using FT-IR and FT-Raman spectroscopy along with quantum chemical calculations, provide detailed insights into the vibrational frequencies, molecular stability, and bond strengths, contributing to a deeper understanding of the physical characteristics of these molecules (Lorenc, 2012).

Scientific Research Applications

Synthesis and Material Science

Compounds similar to 2-Methylamino-5-methyl-3-nitropyridine are frequently explored for their utility in synthesizing new materials with unique properties. For instance, research on related nitro compounds and their derivatives has shown their importance in the development of light-sensitive materials and metal passivators. The study of their synthesis, such as through green chemistry approaches, highlights their potential in creating environmentally benign processes and materials (Haining Gu et al., 2009).

Pharmacology and Biomedical Applications

In pharmacology, compounds with nitro groups and specific amino configurations are investigated for their biological activities, including their roles as inhibitors or modulators of biological pathways. For example, the behavioral pharmacology of AR-A000002, a selective antagonist, illustrates how structural modifications can influence drug efficacy and specificity. These studies are crucial in developing new medications for treating anxiety and affective disorders (T. Hudzik et al., 2003).

Environmental and Toxicological Studies

Nitro compounds and their metabolites are also a focus in environmental and toxicological research. For example, studies on the transformation products of nitro musk fragrances in aquatic environments show the importance of understanding the environmental fate and toxicology of these substances (G. Rimkus et al., 1999). This research is vital for assessing the risks associated with the release of chemical compounds into the environment and developing strategies for their mitigation.

Safety and Hazards

properties

IUPAC Name |

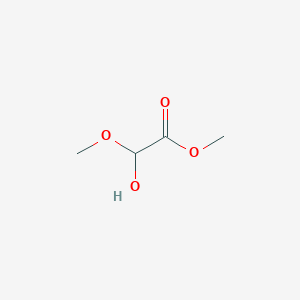

N,5-dimethyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)7(8-2)9-4-5/h3-4H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLFFKOFUWNPCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546405 |

Source

|

| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylamino-5-methyl-3-nitropyridine | |

CAS RN |

106690-38-4 |

Source

|

| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)

![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)

![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)

![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)